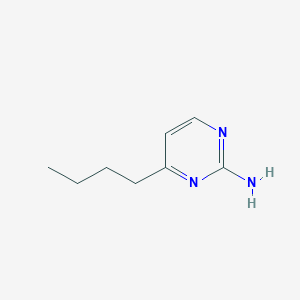

4-Butylpyrimidin-2-amine

Vue d'ensemble

Description

Synthesis Analysis

4-Butylpyrimidin-2-amine can be synthesized by the reaction of butylamine with pyrimidine-2-carboxylic acid, using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).Molecular Structure Analysis

The molecular structure of 4-Butylpyrimidin-2-amine is C8H13N3. Unfortunately, the specific details about its linear structure formula and InChI Key are not available .Physical And Chemical Properties Analysis

The physical properties of 4-Butylpyrimidin-2-amine include a white to off-white powder, a melting point of 246-248°C, and a boiling point of 427.2°C at 760 mmHg. It is slightly soluble in water, but soluble in most organic solvents.Applications De Recherche Scientifique

Amination Processes and Reaction Mechanisms

- The Chichibabin amination of pyrimidines like 4-tert-butylpyrimidine involves complex reaction mechanisms depending on the solvents and the presence of ammonium salt in the quenching process (Breuker & Plas, 1983).

- Aminations of 4‐t‐butyl‐5‐halogenopyrimidines by potassium amide in liquid ammonia have been studied, revealing the influence of halogen choice and accessibility of C(2) of the pyrimidine nucleus on the mechanism of the amination (Rasmussen & Plas, 2010).

Application in Drug Discovery

- A series of 2-aminopyrimidines, including compounds similar to 4-Butylpyrimidin-2-amine, have been developed as ligands for the histamine H4 receptor, with potential applications in anti-inflammatory treatments and pain management (Altenbach et al., 2008).

- 4-Aryl-N-phenylpyrimidin-2-amines have been synthesized and evaluated for their anti-cancer activity, particularly against non-small-cell lung carcinoma (NSCLC), highlighting the potential of similar pyrimidine derivatives in cancer treatment (Toviwek et al., 2017).

Chemical Analysis and Detection

- Research on heterobimetallic Ru(II)-Ln(III) complexes for the detection of biogenic amine odorants showcases the utility of pyrimidine derivatives in analytical chemistry, particularly in food safety and quality control (Chow et al., 2013).

Safety And Hazards

The safety information for 4-Butylpyrimidin-2-amine includes several precautionary statements. For example, if medical advice is needed, have the product container or label at hand. It should be kept out of reach of children and should not be handled until all safety precautions have been read and understood .

Propriétés

IUPAC Name |

4-butylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-2-3-4-7-5-6-10-8(9)11-7/h5-6H,2-4H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNSIPKCSJTVKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Butylpyrimidin-2-amine | |

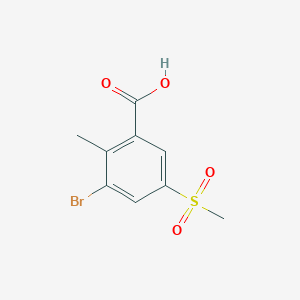

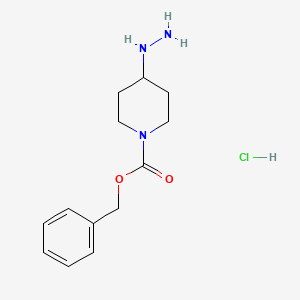

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

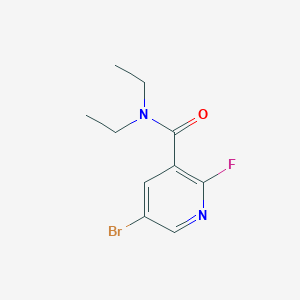

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Fluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1374357.png)